molecular formula C13H12N4O2 B11860329 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one CAS No. 60723-57-1

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one

Cat. No.: B11860329
CAS No.: 60723-57-1
M. Wt: 256.26 g/mol
InChI Key: KPHWTVFVVJUEJB-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group, a triazolyl group, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Triazolyl Group:

    Dimethylation: The dimethylamino group can be introduced through the reaction of the intermediate with dimethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell cycle arrest and apoptosis.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the generation of reactive oxygen species, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-2-one: Similar structure but with a different position of the triazolyl group.

    6-(Dimethylamino)-3-(1H-1,2,4-triazol-5-yl)-4H-chromen-4-one: Similar structure but with a different position of the triazolyl group.

    6-(Dimethylamino)-3-(1H-1,2,3-triazol-4-yl)-4H-chromen-4-one: Similar structure but with a different triazole ring.

Uniqueness

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Biological Activity

6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a heterocyclic compound that integrates a chromenone structure with a dimethylamino group and a 1,2,4-triazole moiety. This unique combination enhances its biological activity, making it a subject of interest in pharmacological research. Chromones are known for their diverse biological properties, including anti-inflammatory and antioxidant effects, while triazoles are associated with various therapeutic applications.

Chemical Structure

The compound can be represented structurally as follows:

C14H14N4O\text{C}_{14}\text{H}_{14}\text{N}_4\text{O}

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Cell Growth Inhibition : In vitro studies demonstrated that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. A related study showed that certain triazole derivatives achieved up to 97% inhibition in specific cancer panels .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds containing triazole rings have been found to interact with topoisomerase enzymes, crucial for DNA replication and repair .

Anti-inflammatory Properties

The incorporation of the triazole moiety is known to enhance anti-inflammatory activity. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in animal models .

Antioxidant Activity

Chromones are recognized for their antioxidant properties. The presence of the chromenone structure in this compound suggests potential antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Compounds similar to this compound exhibited significant cytotoxicity against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 27.3 to 43.4 μM .
Mechanistic Study Molecular dynamics simulations indicated that triazole derivatives could effectively intercalate into DNA structures, disrupting replication processes .
Anti-inflammatory Evaluation Compounds were tested against COX enzymes showing selective inhibition comparable to standard anti-inflammatory drugs like diclofenac .

Properties

CAS No.

60723-57-1

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

6-(dimethylamino)-3-(1H-1,2,4-triazol-5-yl)chromen-4-one

InChI

InChI=1S/C13H12N4O2/c1-17(2)8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-7-15-16-13/h3-7H,1-2H3,(H,14,15,16)

InChI Key

KPHWTVFVVJUEJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NC=NN3

Origin of Product

United States

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